molecular formula C24H20N8O2S B11281416 2-((3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-((3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11281416
M. Wt: 484.5 g/mol
InChI Key: PGYQAQFKYSZPTO-UHFFFAOYSA-N
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Description

2-((3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core fused with a thiadiazole ring, and it is further functionalized with a pyrimidinyl piperazine moiety. The intricate structure of this compound suggests it may have significant biological and chemical properties.

Preparation Methods

The synthesis of 2-((3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Quinazolinone Core: This step typically involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone structure.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving a thiosemicarbazide derivative.

    Functionalization with Pyrimidinyl Piperazine: The final step involves the coupling of the quinazolinone-thiadiazole intermediate with a pyrimidinyl piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-((3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones if the thiadiazole ring is targeted.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its multiple reactive sites.

    Biology: The compound’s structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies may indicate potential therapeutic applications, such as anticancer or antimicrobial activities.

    Industry: Its unique properties could be exploited in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-((3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and thiadiazole-containing molecules. These compounds often share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. For example:

    Quinazolinone Derivatives: These compounds are known for their anticancer and anti-inflammatory activities.

    Thiadiazole Derivatives: These molecules often exhibit antimicrobial and antifungal properties.

Properties

Molecular Formula

C24H20N8O2S

Molecular Weight

484.5 g/mol

IUPAC Name

2-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C24H20N8O2S/c33-20(30-11-13-31(14-12-30)22-25-9-4-10-26-22)16-5-3-6-17(15-16)27-23-29-32-21(34)18-7-1-2-8-19(18)28-24(32)35-23/h1-10,15H,11-14H2,(H,27,29)

InChI Key

PGYQAQFKYSZPTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4

Origin of Product

United States

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